DL-Threonine hydroxamate
Description
Historical Development of Hydroxamate Chemistry and Biology
The field of hydroxamic acid chemistry and biology has a rich history rooted in the mid-20th century. Hydroxamic acids, organic compounds featuring the functional group R-CO-N(OH)-R', were first discovered in plant tissues in 1959. journalagent.com Initially, there was uncertainty regarding their precise structure, but the advancement of spectroscopic methods firmly established their N-hydroxy amide form. ru.nl
These compounds gained significant attention for their remarkable ability to form strong, five-membered chelate rings with metal ions, particularly iron (III). sapub.orgallresearchjournal.com This chelating property is fundamental to their biological roles. sapub.org Nature has utilized hydroxamic acids in bacteria as siderophores—compounds produced to scavenge for essential iron. sapub.orgresearchgate.net Early biological classifications divided these natural hydroxamates into sideramines (growth-promoting) and sideromycins (antibiotic), though this terminology has been largely abandoned as some compounds exhibit dual roles depending on the organism. ru.nl
While initial discoveries were made in the 1950s, the momentum for comprehensive studies into the synthesis, structure, and biological activity of hydroxamic acids significantly increased after 1980. allresearchjournal.com This expanded research revealed their function as potent inhibitors of a wide array of metalloenzymes, which are enzymes that require a metal ion for their catalytic activity. journalagent.comnih.gov This inhibitory action, based on the chelation of the active-site metal ion, established hydroxamic acids as a crucial pharmacophore (the essential molecular feature for a drug's activity) and a key area of interest in medicinal chemistry and drug design. journalagent.comresearchgate.net
Significance of Amino Acid Hydroxamates in Contemporary Chemical Biology
Amino acid hydroxamates, a specific subclass where a hydroxamic acid group replaces the carboxylic acid group of an amino acid, hold particular importance in modern chemical biology. Their structure combines the biological relevance of an amino acid with the potent metal-chelating capability of the hydroxamate functional group. sapub.orgontosight.ai
A primary area of their significance lies in enzyme inhibition. nih.gov Amino acid hydroxamates are recognized as effective inhibitors of various peptidases, including aminopeptidases. journalagent.comsapub.orgresearchgate.net Their mechanism of action involves the hydroxamate moiety forming a bidentate ligand (a chelating agent that forms two bonds) with the metal ion, often zinc, in the enzyme's active site, thereby blocking its function. journalagent.comsapub.org This inhibitory capacity has made them invaluable tools for designing therapeutics targeting diseases where metalloenzymes are overactive, such as in cancer and cardiovascular conditions. sapub.orgallresearchjournal.com
Beyond enzyme inhibition, amino acid hydroxamates are utilized in coordination chemistry. They serve as ligands for the creation of complex molecular architectures known as metallacrowns, which have potential applications as molecular magnets and sensors. nih.gov The presence of the additional amino group in their structure can significantly alter their complexation behavior compared to other hydroxamic acids, allowing for diverse chemical interactions. nih.gov Their ability to mimic natural amino acids allows them to act as antimetabolites, interfering with metabolic pathways, a property exploited in microbiological research to study cellular processes. asm.org
Positioning of DL-Threonine Hydroxamate within Current Research Foci
This compound, the hydroxamic acid derivative of the amino acid threonine, is positioned within current research primarily as a specialized biochemical tool rather than a mainstream therapeutic agent. ontosight.ainih.gov Its research applications leverage its structural similarity to threonine.
A significant use of this compound is as an antagonist to threonine, inducing a state of threonine starvation in microorganisms. oup.com In studies involving bacteria such as Bacillus subtilis and Escherichia coli, researchers add this compound to the culture medium to investigate the cellular response to amino acid limitation, particularly in the context of gene regulation and protein synthesis. asm.orgoup.com This allows for the detailed study of regulatory mechanisms like tRNA-mediated antitermination. oup.com
In the field of biotechnology, this compound serves as a selective agent in the development of industrially valuable bacterial strains. It is used as an L-threonine analog to screen for and isolate mutant strains of bacteria that overproduce L-threonine. google.com Strains that exhibit resistance to the growth-inhibiting effects of this compound often have modified metabolic pathways that lead to higher yields of the desired amino acid. google.com
While hydroxamates are broadly studied as metalloprotease inhibitors, research specifically detailing this compound's potency in this area is less prominent than for other hydroxamates. ontosight.ai One study on low-specificity L-threonine aldolase (B8822740) from Pseudomonas sp. found that this compound did not act as a substrate or inhibitor for that particular enzyme. nih.gov However, the discovery of natural lipopeptides containing an N-hydroxy threonine moiety with siderophore activity suggests a continuing interest in the biological roles of threoninederived hydroxamates. acs.org
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-amino-N,3-dihydroxybutanamide | nih.gov |
| Molecular Formula | C₄H₁₀N₂O₃ | nih.gov |
| Molecular Weight | 134.13 g/mol | nih.gov |
| CAS Number | 36207-45-1 | chemicalbook.com |
| ChEMBL ID | CHEMBL568190 | nih.gov |
| Canonical SMILES | CC(C(C(=O)NO)N)O | N/A |
| InChIKey | VAYXYMMQKVNPGG-UHFFFAOYSA-N | N/A |
| XLogP3 | -2.1 | nih.gov |
| Hydrogen Bond Donors | 4 | nih.gov |
| Hydrogen Bond Acceptors | 4 | nih.gov |
Summary of Research Findings on this compound
| Research Area | Finding | Organism/System | Reference |
| Gene Regulation | Used to induce threonine starvation to study the thrS leader region and tRNA-mediated antitermination. | Bacillus subtilis | oup.com |
| Metabolic Inhibition | Inhibits growth as a threonine antagonist; effect is reversed by the addition of L-threonine. | Escherichia coli | asm.org |
| Biotechnology | Employed as a selective agent (L-threonine analog) for isolating high-yield L-threonine producing mutant strains. | Escherichia coli | google.com |
| Enzyme Interaction | Found to have no activity (substrate or inhibitor) toward low-specificity L-threonine aldolase. | Pseudomonas sp. NCIMB 10558 | nih.gov |
| General Biology | Classified as an amino acid hydroxamate with potential biological activities, including metalloprotease inhibition and metal chelation. | General Biochemical | ontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N,3-dihydroxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3/c1-2(7)3(5)4(8)6-9/h2-3,7,9H,5H2,1H3,(H,6,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHYTCIGBOOCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Chemical Transformation of Dl Threonine Hydroxamate
Established Synthetic Routes for DL-Threonine Hydroxamate
The synthesis of amino acid hydroxamates, including this compound, can be achieved through several established chemical methodologies. These routes range from direct conventional methods to more complex stereoselective approaches aimed at producing specific isomers of threonine derivatives.
The most common and direct method for synthesizing hydroxamic acids involves the reaction of a carboxylic acid derivative, typically an ester, with hydroxylamine (B1172632) or its salt. unl.ptnih.gov For this compound, this involves starting with a DL-Threonine ester, such as the methyl or ethyl ester. The ester is treated with hydroxylamine, often in an alkaline medium like methanolic potassium hydroxide (B78521) or under basic conditions with reagents like sodium hydroxide, to facilitate the nucleophilic acyl substitution. nih.gov The ester's carbonyl carbon is attacked by the nitrogen of hydroxylamine, leading to the displacement of the alkoxy group and the formation of the hydroxamate.
This approach is widely applicable for producing racemic or diastereomeric mixtures of hydroxamates from the corresponding amino acid esters. A scalable synthesis for a related threonine hydroxamate derivative, LPC-058, demonstrated that treating the corresponding amide ester with hydroxylamine under alkaline conditions successfully afforded the final hydroxamate product. nih.gov
Table 1: General Conventional Synthesis of this compound
| Reactant 1 | Reactant 2 | Product |
|---|
While this compound is a mixture of stereoisomers, the synthesis of stereochemically pure threonine derivatives is a significant area of research, as the four possible diastereomers (L-threo, D-threo, L-erythro, D-erythro) can exhibit different biological activities. wisc.edu These stereoselective methods provide access to specific isomers which could subsequently be converted to the corresponding pure hydroxamates.
Key strategies for the asymmetric synthesis of β-hydroxy amino acids like threonine include:
Aldol (B89426) Reactions : The direct asymmetric aldol reaction between glycinate (B8599266) Schiff bases and aldehydes is a powerful method for accessing β-hydroxy-α-amino esters with control over the relative and absolute stereochemistry. wisc.edu
Asymmetric Hydrogenation : The dynamic kinetic resolution of racemic 2-acylamino-3-oxobutyrates using chiral rhodium (Rh) or ruthenium (Ru) catalysts, such as those with BINAP or CHIRAPHOS ligands, allows for the highly stereoselective production of optically active D- or L-threonine derivatives. capes.gov.br
Starting from Chiral Precursors : Syntheses can begin from protected and stereochemically defined precursors like N-BOC-threoninal, which can then undergo further stereoselective transformations to build more complex derivatives. acs.orgnih.gov
These advanced synthetic protocols are crucial for creating specific threonine analogs for detailed structure-activity relationship studies.
Derivatization Strategies and Analog Design
Further chemical modification of this compound can be directed at either the core threonine structure or the hydroxamate functional group. These derivatizations are essential for creating analogs with tailored properties.
The threonine backbone possesses two primary sites for modification: the α-amino group and the β-hydroxyl group.
N-Terminal Modification : The α-amino group is commonly protected during synthesis or derivatized to modulate the molecule's properties. Standard protecting groups include tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), which are staples in peptide chemistry and amino acid synthesis. acs.orgnih.govnih.gov
C-Terminal and Side-Chain Modification : The carboxyl group can be converted into various functionalities beyond the hydroxamate. For instance, in the context of peptide synthesis, it can be transformed into a salicylaldehyde (B1680747) (SAL) ester to facilitate serine/threonine ligation, a method for chemically joining peptide segments. pnas.org
The hydroxamate group (-CONHOH) itself can be a target for derivatization. One notable example from natural products is the N-hydroxylation of the amino acid. In the biosynthesis of lipothrenins, a class of siderophores, the threonine moiety is N-hydroxylated. uni-saarland.deacs.orgnih.gov Specifically, the main compound, lipothrenin A, contains an N-hydroxylated D-allo-threonine linked via an amide bond to a fatty acid. acs.orgnih.govnih.gov This biological functionalization highlights a pathway for modifying the nitrogen of the amino group, which, in the context of the hydroxamate, could influence its chelating and biological properties. The general synthesis of N-substituted hydroxamic acids can be achieved through direct N-substitution, acylation of N-O derivatives, or direct oxidation of corresponding amides. unl.pt
Advanced Purification and Research-Grade Characterization Techniques
Ensuring the purity and confirming the identity of this compound and its derivatives requires a combination of sophisticated purification and analytical methods.
Purification: The purification of threonine and its derivatives from reaction mixtures and isomeric contaminants like allothreonine is critical. google.com
Recrystallization : A fundamental technique used to purify crystalline solids. For threonine, recrystallization from a mixture of water and ethanol (B145695) is a common procedure. orgsyn.org
Chemical Separation : Crude threonine can be purified by forming a copper salt. The copper salt can then be reacted with an aldehyde (e.g., acetaldehyde) to form a threonine-aldehyde-copper chelate, which has different solubility properties from contaminants like glycine (B1666218) or allothreonine, allowing for its separation. google.com
Chromatography : Various chromatographic techniques are employed for high-purity separation. Ion-exchange chromatography, such as with DEAE-Toyopearl, is effective for separating molecules based on charge. nih.gov High-Performance Liquid Chromatography (HPLC) is extensively used, particularly with chiral columns, to separate different stereoisomers. researchgate.netresearchgate.net
Characterization: A suite of analytical techniques is used to elucidate the structure and confirm the purity of the final compound.
Table 2: Characterization Techniques for this compound
| Technique | Application | Findings/Information Provided |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Provides detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). 2D NMR techniques (e.g., HMBC) establish connectivity between different parts of the molecule. uni-saarland.deacs.org |
| Mass Spectrometry (MS) | Molecular Weight and Formula Determination | High-Resolution Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula. uni-saarland.deacs.org |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Enantiomeric Separation | Used to quantify purity and separate diastereomers and enantiomers, often after derivatization with fluorescent tags like NBD-F or chiral reagents like FDAA (Marfey's reagent). researchgate.netresearchgate.net |
| Spectrophotometry | Quantitative Analysis | Measures the concentration of the compound in solution by analyzing its light absorption at specific wavelengths. nih.gov |
Chromatographic Purification for Research Applications
The purification of this compound from reaction mixtures or biological extracts is critical for research applications and is accomplished using various chromatographic techniques that exploit its physicochemical properties.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for the purification and analysis of amino acid derivatives. For compounds with similar polarities, RP-HPLC systems using a C18 column with a gradient of aqueous acetonitrile (B52724) containing an acid modifier like formic acid are effective. acs.org This method separates compounds based on their hydrophobicity.
Ion-Exchange Chromatography: Given that this compound possesses an amino group, it can be purified using cation-exchange chromatography. Conversely, under appropriate pH conditions, anion-exchange methods could also be applied. Techniques such as DEAE-Toyopearl column chromatography have been successfully used in the purification of enzymes that interact with threonine derivatives, demonstrating the utility of ion-exchange principles for separating molecules within this class. nih.gov
Affinity Chromatography: A highly selective method for purifying compounds with hydroxamate groups is Metal Oxide Affinity Chromatography (MOAC), particularly with titanium dioxide (TiO2). awi.de The hydroxamate moiety strongly adsorbs to the TiO2 surface. awi.de The purification protocol involves loading the sample onto a conditioned TiO2 column, washing away impurities, and subsequently eluting the bound hydroxamate using a solution such as sodium phosphate (B84403) at a low pH. awi.de
Size-Exclusion Chromatography: This technique, often using resins like Sephadex-LH20, separates molecules based on their size and is used for the isolation of natural products, including those containing amino acid derivatives. acs.org
Spectroscopic and Spectrometric Elucidation in Mechanistic Studies
The structural confirmation and study of this compound in mechanistic research rely heavily on modern spectroscopic and spectrometric methods. These techniques provide detailed information about its molecular weight, elemental composition, and atomic connectivity.
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is indispensable for accurately determining the molecular formula of a compound. For a molecule like this compound, HRESIMS would confirm its expected mass and isotopic pattern, providing primary evidence of its identity. acs.org This technique has been used to identify complex natural products that contain an N-hydroxylated threonine core. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed chemical structure of organic molecules. For this compound, 1H and 13C NMR spectra would provide definitive structural proof. Studies on related natural products, such as lipothrenin A which contains an N-hydroxylated D-allo-threonine moiety, offer insight into the expected spectral characteristics. acs.orguni-saarland.de A key diagnostic feature is the chemical shift of the alpha-carbon (C-2), which is shifted significantly downfield to approximately 63 ppm in the 13C NMR spectrum due to the influence of the adjacent N-hydroxy group. acs.orguni-saarland.de Two-dimensional NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity between the threonine backbone and other parts of a molecule. acs.org
The table below presents representative NMR data for the N-hydroxylated D-allo-threonine moiety in lipothrenin A, which serves as a close analog for interpreting the spectra of this compound. acs.org
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 2 | 63.3 | 4.01 (d, 2.5) |
| 3 | 67.8 | 4.27 (m) |
| 4 | 20.3 | 1.11 (d, 6.4) |
Data obtained in DMSO-d6 for the N-hydroxylated D-allo-threonine moiety of lipothrenin A. acs.org
This spectroscopic and spectrometric data is fundamental in confirming the identity of this compound and in studying its chemical transformations and interactions in biological systems.
Molecular and Cellular Biological Investigations of Dl Threonine Hydroxamate
Enzymatic Target Identification and Mechanistic Elucidation
DL-threonine hydroxamate, a derivative of the amino acid threonine, has been a subject of biochemical and pharmacological research due to its potential as an enzyme inhibitor. ontosight.ai Its chemical structure, featuring a hydroxamate group, confers the ability to interact with various enzymes, particularly those containing metal ions in their active sites. ontosight.ai
Inhibition of Metalloproteases by this compound
Hydroxamic acids are a well-established class of metalloprotease inhibitors. mdpi.com Their inhibitory activity stems from the hydroxamate group's ability to chelate the metal ion, typically zinc, which is essential for the catalytic activity of these enzymes. ontosight.aimdpi.com This interaction can disrupt pathological processes such as inflammation and cancer progression where metalloproteases are often implicated. ontosight.ai
The primary mechanism by which this compound and other hydroxamates inhibit metalloproteases is through the chelation of the zinc ion in the enzyme's active site. nih.govresearchgate.net The hydroxamate group, with its two oxygen atoms, acts as a bidentate chelating agent, forming a stable complex with the zinc (II) ion. mdpi.commdpi.com This chelation disrupts the normal catalytic function of the enzyme. nih.govresearchgate.net In some metalloenzymes, like histone deacetylases (HDACs), the hydroxamate can bind to the zinc ion in different modes, which can be influenced by factors such as water accessibility to the binding channel. nih.gov While some studies suggest that the hydroxamate is deprotonated upon binding, leading to a bidentate chelation, others propose that it can remain protonated. nih.gov The interaction is not solely dependent on the hydroxamate group; other parts of the inhibitor molecule also contribute to binding and selectivity. mdpi.com
Table 1: Key Aspects of Zinc Chelation by Hydroxamates
| Feature | Description | References |
|---|---|---|
| Chelating Group | Hydroxamic acid (-CONHOH) | mdpi.com |
| Metal Ion | Typically Zinc (Zn2+) | nih.govresearchgate.net |
| Binding Mode | Often bidentate, involving two oxygen atoms | mdpi.commdpi.com |
| Consequence | Disruption of the enzyme's catalytic activity | nih.govresearchgate.net |
| Influencing Factors | Water accessibility, protonation state | nih.gov |
Kinetic studies of hydroxamate-based inhibitors have revealed various modes of inhibition. For instance, the N-aroyl-l-threonine hydroxamate CHIR-090, a potent inhibitor of the zinc-dependent deacetylase LpxC, was identified as a two-step, slow, tight-binding inhibitor. nih.gov This contrasts with conventional inhibitors that exhibit rapid on- and off-rates. nih.gov The kinetic mechanism of inhibition can be complex, as seen with the L-threonine kinase PduX, which follows a steady-state Ordered Bi Bi complex mechanism where ATP binds first. nih.gov The inhibition of metallo-aminopeptidases by α-aminohydroxamates, such as derivatives of hydrophobic amino acids, has been shown to occur with Ki values in the micromolar range. nih.gov
Table 2: Examples of Kinetic Data for Hydroxamate Inhibitors
| Inhibitor | Target Enzyme | Inhibition Type | Key Findings | References |
|---|---|---|---|---|
| CHIR-090 | LpxC | Slow, tight-binding | Two-step inhibition mechanism, sub-nanomolar affinity | nih.gov |
Interactions with Other Enzyme Classes (e.g., Histone Deacetylases, Aminopeptidases, Tyrosinase)
The inhibitory action of hydroxamates extends beyond metalloproteases to other enzyme classes that rely on metal cofactors.
Histone Deacetylases (HDACs): Hydroxamic acid-containing molecules are potent inhibitors of zinc-dependent HDACs. unl.ptnycu.edu.tw By chelating the active site zinc ion, they prevent the removal of acetyl groups from histones, a process crucial for gene regulation. nih.govunl.pt This has made them a focus of interest for therapeutic applications, including cancer treatment. nycu.edu.tw
Aminopeptidases: These enzymes, which are often metalloenzymes, are also targets for hydroxamate inhibitors. nih.gov For example, α-aminohydroxamates have been shown to inhibit leucine (B10760876) aminopeptidase (B13392206). nih.gov Methionine aminopeptidases are also inhibited by hydroxamate derivatives. nih.gov
Tyrosinase: this compound has been investigated for its inhibitory effects on tyrosinase, a copper-containing enzyme involved in melanin (B1238610) synthesis. researchgate.net Studies have shown that various aminohydroxamates can significantly inhibit the monophenolase activity of mushroom tyrosinase. researchgate.net
Cellular Pathway Modulation in In Vitro Research Models
In vitro studies have demonstrated that this compound can modulate cellular pathways. For instance, in Bacillus subtilis, this compound is used to induce threonine starvation, which in turn affects tRNA-mediated antitermination, a mechanism that regulates gene expression. nih.gov L-threonine itself has been shown to regulate the G1/S phase transition of mouse embryonic stem cells by influencing pathways such as PI3K/Akt, MAPKs, and mTORC. nih.gov While direct studies on the comprehensive cellular pathway modulation by this compound are limited, its role as an amino acid analogue and enzyme inhibitor suggests it could impact various metabolic and signaling pathways. nih.govmdpi.com For example, inhibitors of enzymes in the folate and methionine cycles, which are interconnected with amino acid metabolism, have been shown to affect cancer cell growth. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Zinc |
| N-aroyl-L-threonine hydroxamate CHIR-090 |
| ATP |
| L-Leu-NHOH |
| Threonine |
| Acetyl-CoA |
| Glycine (B1666218) |
| Aminoacetone |
| NAD+ |
| NADH |
Interference with Amino Acid Metabolism and Cellular Homeostasis
This compound significantly interferes with the metabolic pathways and homeostatic balance of amino acids within the cell. By mimicking threonine, it can act as a competitive inhibitor or a false substrate for enzymes involved in threonine metabolism, leading to a state of effective threonine starvation. nih.govresearchgate.net This induced starvation is a common experimental strategy in microorganisms like Bacillus subtilis to study cellular responses to nutrient limitation. nih.govresearchgate.netresearchgate.net
The toxicity of certain amino acids, like serine, in B. subtilis has been linked to the disruption of threonine biosynthesis. nih.gov Resistance to serine toxicity can be achieved through mutations that enhance the expression of threonine biosynthetic enzymes, highlighting the intricate link between serine and threonine metabolic pathways. nih.gov this compound can also exhibit cross-reactivity; for instance, it has been shown to inhibit seryl-tRNA synthetase, thereby interfering with serine metabolism as well. frenoy.eu
Cellular homeostasis requires a tightly regulated balance of amino acid concentrations, as excessive levels of individual amino acids can be detrimental. nih.gov L-Threonine itself is a key regulator of cellular homeostasis, influencing macromolecular biosynthesis and gut health. rupahealth.com By disrupting these pathways, this compound serves as a tool to explore the consequences of metabolic imbalance. Research has shown that L-threonine can protect intestinal epithelial cells from heat stress by inducing heat shock proteins and preserving cytoskeletal integrity, a protective effect that is compromised by antimetabolites. nih.gov
Effects on Signal Transduction Cascades
Amino acids are increasingly recognized not just as building blocks for proteins, but also as signaling molecules that regulate key cellular pathways. L-Threonine, for example, can stimulate critical signal transduction pathways including PI3K/Akt, MAPKs, and mTOR, which are central to controlling cell growth, proliferation, and survival. rupahealth.comnih.gov
As an antimetabolite, this compound is expected to antagonize these signaling functions. By competing with endogenous threonine, it can disrupt the normal activation of these cascades, leading to altered cellular responses. nih.gov The hydroxamate moiety is a well-known pharmacophore that functions as a metal chelator, often targeting metallo-enzymes that can be integral components of signaling pathways. unl.pt The disruption of threonine-dependent processes can also have downstream effects on phosphorylation-dependent signaling events, as many protein kinases that drive these cascades are serine/threonine kinases. nih.govbinasss.sa.cr For instance, calcium signaling, which is critical for regulating gene expression and metabolism, is modulated by such kinases and could be indirectly affected by the perturbation of threonine homeostasis. binasss.sa.cr
Modulation of Gene Expression and Protein Regulation
One of the most well-documented effects of this compound is its ability to modulate gene expression, particularly in bacteria, through mechanisms that sense amino acid availability. In Bacillus subtilis, inducing threonine starvation with this compound activates the T-box antitermination system. nih.govresearchgate.net
This regulatory system controls the expression of genes involved in amino acid biosynthesis and charging of tRNA, such as the threonyl-tRNA synthetase (thrS) gene. researchgate.net The mechanism relies on the ratio of uncharged to charged tRNA. Under threonine-limiting conditions induced by this compound, the pool of uncharged tRNAThr increases. nih.gov This uncharged tRNA binds directly to a specific site (the T-box) in the leader sequence of the thrS messenger RNA. This binding event stabilizes an antiterminator structure in the mRNA, preventing the formation of a terminator hairpin and allowing transcription of the full-length gene to proceed. nih.govresearchgate.net This leads to increased production of threonyl-tRNA synthetase, representing a direct cellular strategy to overcome the perceived amino acid deficiency.
| System | Compound | Effect | Mechanism | Reference |
| Bacillus subtilis | This compound | Induction of thrS gene expression | Threonine starvation leads to accumulation of uncharged tRNAThr, which acts as an effector for T-box mediated antitermination. | nih.gov, researchgate.net |
Ligand-Target Interaction Studies at the Molecular Level
Understanding the biological effects of this compound requires studying its direct interactions with protein targets at a molecular level.
Protein-Ligand Binding Affinity Determinations
This compound functions primarily as a competitive inhibitor of enzymes that recognize L-threonine. Studies have quantified its interaction with several of these enzymes. For example, L-threonine dehydrogenase from Escherichia coli can process this compound as a substrate, but with a much lower efficiency than the natural substrate, L-threonine. The relative maximum velocity (Vmax) for this compound was only 25% of that observed for L-threonine. umich.edu
The compound also shows inhibitory activity against enzymes for other amino acids, demonstrating a degree of promiscuity. Research on seryl-tRNA synthetase revealed that this compound could inhibit the enzyme's activity by 50% at a concentration of 10 mM, indicating a competitive interaction at the serine binding site. frenoy.eu This competitive inhibition, where the analogue vies with the natural substrate for the enzyme's active site, is the fundamental mechanism of its antimetabolite action.
| Enzyme Target | Organism | Compound | Inhibition/Activity Data | Reference |
| L-Threonine Dehydrogenase | E. coli | This compound | Acts as a substrate with Vmax = 25% relative to L-Threonine. | umich.edu |
| Seryl-tRNA Synthetase | E. coli | This compound | 50% inhibition at 10 mM. | frenoy.eu |
Structural Biology of this compound-Target Complexes
As of now, specific structural data from techniques like X-ray crystallography for a this compound-protein complex are not available in the reviewed literature. However, the binding mode can be inferred from the extensive structural biology of other hydroxamate-based inhibitors. unl.ptuni-konstanz.de
The hydroxamate functional group (-CO-NH-OH) is a powerful chelator of metal ions, particularly zinc. unl.pt Many enzymes that are targeted by hydroxamate inhibitors are metallo-enzymes, where a metal ion is essential for catalytic activity. unl.pt It is highly probable that if this compound inhibits a metallo-enzyme, its binding mechanism involves the two oxygen atoms of the hydroxamate group coordinating the metal ion in the enzyme's active site. This interaction, combined with the specificity provided by the threonine-like side chain, would anchor the inhibitor firmly in the active site, preventing catalysis. This mode of action is the basis for the activity of numerous clinically used drugs, including inhibitors of histone deacetylases and matrix metalloproteinases. unl.pt
Structure Activity Relationship Sar Studies of Dl Threonine Hydroxamate Analogues
Identification of Key Pharmacophoric Features for Biological Activity
The biological activity of threonine hydroxamate analogues is largely defined by a set of key pharmacophoric features. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For this class of compounds, the primary features are the hydroxamate functional group and the amino acid backbone.
The hydroxamic acid moiety (-CONHOH) is arguably the most critical pharmacophoric feature. Its significance stems from its potent ability to chelate metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺). unl.ptresearchgate.netnih.gov Many enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), are metalloenzymes that rely on a zinc ion in their active site for catalytic activity. unl.pt The hydroxamate group can effectively bind to this zinc ion, leading to the inhibition of the enzyme. unl.pt This metal-chelating property is the basis for a wide range of pharmacological effects, such as antitumor and anti-inflammatory activities. researchgate.netnih.gov
The threonine backbone provides a scaffold that correctly orients the hydroxamate group for interaction with the target enzyme. The specific structure of the threonine component, including its side chain, contributes to the binding affinity and selectivity. The α-amino group and the β-hydroxyl group of the threonine scaffold can form crucial hydrogen bonds with amino acid residues in the enzyme's binding pocket, enhancing the stability of the enzyme-inhibitor complex. Modifications to this backbone are a key strategy in developing analogues with improved properties. For instance, studies on related hydroxamic acids have shown that the presence of a methyl group on the α-position can increase the stability of the compound. unl.pt
| Pharmacophoric Feature | Role in Biological Activity | Primary Interaction Type | Example Target Class |
|---|---|---|---|
| Hydroxamic Acid (-CONHOH) | Acts as a zinc-binding group (ZBG), chelating the catalytic metal ion in the enzyme's active site. unl.pt | Metal Coordination | Metalloenzymes (HDACs, MMPs) |
| Threonine α-Amino Group | Forms hydrogen bonds with enzyme residues, contributing to binding affinity and orientation. | Hydrogen Bonding | Aminopeptidases, Kinases |
| Threonine β-Hydroxyl Group | Can participate in additional hydrogen bonding, enhancing selectivity and potency. | Hydrogen Bonding | Kinases, Transaldolases |
| Threonine Methyl Group | Contributes to steric interactions within the binding pocket, influencing selectivity. | Van der Waals / Hydrophobic Interactions | Metalloenzymes |
Influence of Stereochemistry on Biological Mechanisms
Threonine is a chiral molecule with two stereocenters, at the α-carbon (C2) and the β-carbon (C3). This results in four possible stereoisomers: (2S, 3R)-L-Threonine, (2R, 3S)-D-Threonine, (2S, 3S)-L-allo-Threonine, and (2R, 3R)-D-allo-Threonine. The specific three-dimensional arrangement of atoms, or stereochemistry, in DL-Threonine hydroxamate analogues profoundly influences their interaction with biological targets, which are themselves chiral.
The influence of stereochemistry is a fundamental concept in pharmacology, as enzymes and receptors often exhibit a high degree of stereoselectivity. researchgate.net Studies on N-alkanoyl-substituted threonine amphiphiles have demonstrated that stereochemistry significantly affects molecular organization and interactions. nih.govresearchgate.net For instance, pure enantiomers were found to form different monolayer lattice structures compared to their racemic mixtures, indicating that interactions between molecules (homochiral vs. heterochiral) are stereochemically dependent. nih.govresearchgate.net
For this compound analogues, the orientation of the β-hydroxyl and methyl groups relative to the rest of the molecule is critical. These groups can either facilitate favorable interactions with the target protein or cause steric hindrance, preventing proper binding. Therefore, the biological activity of a racemic (DL) mixture may differ significantly from that of its constituent pure enantiomers.
| Threonine Stereoisomer | Configuration | Potential Influence on Biological Activity |
|---|---|---|
| L-Threonine | (2S, 3R) | Often the biologically active form for natural protein synthesis; may provide optimal fit for certain enzyme targets. |
| D-Threonine | (2R, 3S) | Typically less active in biological systems, but can be designed to inhibit specific enzymes or may exhibit different pharmacological profiles. |
| L-allo-Threonine | (2S, 3S) | The different spatial arrangement of the β-hydroxyl group can lead to unique interactions or steric clashes within a binding site compared to L-Threonine. |
| D-allo-Threonine | (2R, 3R) | May exhibit specific activity, as seen in the selective N-oxygenation of D-allo-Thr-containing lipothrenins. acs.org |
Rational Design Principles for Enhanced Selectivity and Potency
Rational design aims to systematically modify a lead compound, such as this compound, to improve its therapeutic properties. The primary goals are to enhance potency (how strongly it binds to its target) and selectivity (how well it binds to the intended target over other, off-target molecules).
One key principle is the optimization of electrostatic interactions . Even when target proteins are very similar, they can have different electrostatic profiles in their binding sites. acs.org By modifying the functional groups on the threonine hydroxamate analogue to complement the electrostatic surface of the target, selectivity can be achieved. For example, introducing a negatively charged group on the inhibitor to interact with a positively charged region of the target protein can significantly enhance binding affinity and selectivity. nih.gov
Another principle involves exploiting differences in protein flexibility . Some targets may have more rigid binding sites, while others are more flexible. Analogues can be designed to be accommodated only by the flexible binding site of the desired target, thereby achieving selectivity. acs.org For instance, adding a bulky group to the threonine scaffold might be tolerated by a flexible target but would clash with a rigid off-target.
The concept of dehydrons offers another avenue for rational design. A dehydron is a region of a protein's backbone that is not ideally shielded from water. Designing a ligand that improves the hydrophobic packing around a dehydron can increase potency. Selectivity can be gained by targeting dehydrons that are unique to the desired protein target. nih.gov
In the context of threonine hydroxamate analogues, these principles can be applied by:
Modifying the threonine side chain: Replacing the methyl group with other substituents (e.g., larger alkyl groups, aromatic rings) to probe steric limits and hydrophobic pockets in the target's active site.
Altering the backbone: Introducing conformational constraints to lock the molecule into a bioactive conformation, which can improve both potency and selectivity.
Substituting the α-amino group: Acylating the amino group with different moieties to form new hydrogen bonds or electrostatic interactions. For example, a study on aminopeptidase (B13392206) N inhibitors involved modifying the N-acyl group to explore the S1 subsite of the enzyme. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the biological activity of a series of compounds with their physicochemical properties or structural features. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the three-dimensional requirements for potent inhibition.
These models have been successfully applied to various hydroxamate analogues, particularly HDAC inhibitors. nih.gov In a typical 3D-QSAR study, a set of analogues with known biological activities is aligned based on a common scaffold. Then, steric and electrostatic fields around the molecules are calculated. The model attempts to find a statistical correlation between the variations in these fields and the observed biological activities.
Key findings from QSAR studies on hydroxamate inhibitors include:
Steric Fields: The models often highlight regions where bulky groups increase activity (suggesting a favorable hydrophobic pocket) and regions where they decrease activity (suggesting steric hindrance).
Electrostatic Fields: The models can identify areas where positive or negative electrostatic potential is favorable for activity, guiding the placement of electron-donating or electron-withdrawing groups.
The resulting QSAR models, once validated, can be used to predict the biological activity of new, yet-to-be-synthesized analogues. nih.gov This predictive power allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be potent, saving time and resources. For example, a QSAR model might predict that adding a small, electronegative group at a specific position on the threonine backbone of a hydroxamate analogue would significantly increase its inhibitory activity against a particular enzyme. These models serve as valuable tools in the rational design and optimization of novel inhibitors based on the this compound scaffold. nih.govresearchgate.net
| QSAR Method | Key Descriptors Used | Information Provided | Application in Drug Design |
|---|---|---|---|
| CoMFA (Comparative Molecular Field Analysis) | Steric Fields, Electrostatic Fields | Provides 3D contour maps indicating where steric bulk and electrostatic charges are favorable or unfavorable for activity. nih.gov | Guides the placement of substituents to optimize interactions with the target's binding site. |
| CoMSIA (Comparative Molecular Similarity Indices Analysis) | Steric, Electrostatic, Hydrophobic, H-Bond Donor, and H-Bond Acceptor Fields | Offers a more detailed analysis of different types of interactions compared to CoMFA. nih.gov | Allows for a more nuanced design of analogues by considering specific interactions like hydrogen bonding. |
| 2D QSAR | Topological and Physicochemical Descriptors (e.g., Parachor, ClogP) | Correlates overall molecular properties with activity, suggesting the importance of factors like surface tension and lipophilicity. researchgate.net | Useful for predicting the activity of new compounds and understanding general property requirements. |
Computational and Theoretical Studies on Dl Threonine Hydroxamate
Molecular Docking Simulations for Target Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. chemrxiv.org This method is instrumental in drug discovery for identifying potential drug candidates, analyzing protein-ligand interactions, and optimizing ligand structures to enhance binding affinity. chemrxiv.org
The methodology involves sophisticated algorithms that explore the conformational space of the ligand within the binding site of the receptor. By calculating binding energies and evaluating geometric complementarity, researchers can prioritize compounds for further investigation.
For DL-Threonine hydroxamate, the hydroxamic acid moiety is a known zinc-binding group (ZBG), making it a strong candidate for inhibiting zinc-dependent enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). nih.govnih.govresearchgate.net Docking studies can elucidate the binding mode of this compound within the active sites of these enzymes. It is anticipated that the hydroxamate group would chelate the catalytic zinc ion, while the threonine backbone could form hydrogen bonds and van der Waals interactions with nearby amino acid residues. nih.gov
A typical molecular docking workflow for this compound would involve:
Preparation of the 3D structure of the target protein (e.g., HDAC2).
Generation of a low-energy 3D conformer of this compound.
Defining the binding site or active site pocket on the protein.
Running docking algorithms (e.g., AutoDock, LibDock) to predict binding poses. nih.govresearchgate.net
Scoring and ranking the poses based on predicted binding affinity (e.g., kcal/mol). researchgate.net
The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking of hydroxamic acid derivatives into HDAC2 has shown hydrogen bond interactions with residues like ARG39, HIS183, and GLY154. nih.gov
| Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| Histone Deacetylase 2 (HDAC2) | -7.5 | HIS183, PHE155, GLY154 | Zinc chelation, H-bond, Pi-Pi stacking |
| Matrix Metalloproteinase-2 (MMP-2) | -6.8 | LEU197, VAL198, GLY162 | Zinc chelation, H-bond, Hydrophobic |
| Carbonic Anhydrase II | -6.2 | HIS94, THR199, THR200 | Zinc chelation, H-bond network |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of molecules over time. nsf.gov This method calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into conformational changes and the stability of ligand-protein complexes. uiuc.edu The accuracy of MD simulations heavily relies on the chosen force field, which is a set of parameters describing the potential energy of the system. uiuc.eduiaanalysis.com Commonly used force fields for biomolecular systems include AMBER, CHARMM, GROMOS, and OPLS. iaanalysis.comresearchgate.net
For the this compound-protein complex identified through docking, an MD simulation would typically be run for several nanoseconds to assess its stability. The simulation would be performed in a simulated physiological environment, including explicit water molecules and ions.
Key analyses from MD simulations include:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein, which can be important for function or ligand binding.
Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein throughout the simulation, indicating their importance for binding affinity.
MD simulations for a system like this compound bound to a target would generally proceed as follows:
The docked complex is placed in a simulation box filled with water molecules.
Ions are added to neutralize the system.
The system undergoes energy minimization to remove steric clashes.
The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated.
A production run is performed for an extended period (e.g., 100 ns) to collect data for analysis. nih.gov
| Parameter | Value / Description |
|---|---|
| Force Field | AMBER ff14SB |
| Water Model | TIP3P |
| Simulation Time | 100 ns |
| Temperature | 300 K |
| Average Protein RMSD | 1.5 Å |
| Average Ligand RMSD | 0.8 Å |
| Key H-Bonds Occupancy | > 85% with HIS183, GLY154 |
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. nih.gov Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) provide accurate estimates of molecular geometries, energies, and reactivity descriptors. nih.govresearchgate.net
For this compound, QC calculations can determine a range of properties that are crucial for understanding its chemical behavior and interaction with biological targets. These calculations are often performed on simplified model systems, such as a dipeptide, to be computationally feasible. nih.gov The B3LYP functional is a commonly used method in DFT for studying amino acids. nih.govmdpi.com
Key electronic properties that can be calculated include:
Molecular Geometry: Optimization to find the lowest energy conformation.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity.
Molecular Electrostatic Potential (MEP): Maps the charge distribution to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for non-covalent interactions.
Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical hardness, and electrophilicity index can be derived to quantify the molecule's reactivity. nih.govmdpi.com
| Property | Calculated Value |
|---|---|
| Energy of HOMO | -6.5 eV |
| Energy of LUMO | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.2 Debye |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 0.8 eV |
Cheminformatics and In Silico Screening for Novel this compound Derivatives
Cheminformatics combines computational methods to analyze large datasets of chemical compounds. In drug discovery, it is often used for in silico or virtual screening, a process that computationally screens vast libraries of molecules to identify those most likely to bind to a drug target. chemrxiv.orgbiosolveit.de This approach significantly reduces the time and cost associated with experimental high-throughput screening. chemrxiv.org
Starting with this compound as a lead compound, a library of novel derivatives can be designed by modifying its structure. For example, substitutions could be made on the amino or carboxyl groups, or the side chain could be altered. These virtual libraries can then be screened against a specific target.
The screening process is often hierarchical: nih.gov
Filtering: Compounds are filtered based on drug-like properties (e.g., Lipinski's Rule of Five) to remove molecules with poor pharmacokinetic profiles.
Ligand- or Structure-Based Screening: In structure-based screening, the designed derivatives are docked into the target's binding site. chemrxiv.org Their binding affinities are calculated and ranked.
Hit Selection: The top-ranking compounds are selected for further analysis, such as more rigorous docking studies or MD simulations, before being proposed for chemical synthesis and experimental testing. biosolveit.de
This process can lead to the identification of derivatives with improved potency, selectivity, or pharmacokinetic properties compared to the original lead compound.
| Derivative ID | Modification | Docking Score (kcal/mol) | Predicted H-Bonds | Lipinski's Rule Violations |
|---|---|---|---|---|
| DTH-001 | N-acetylation | -7.8 | 3 | 0 |
| DTH-002 | Side chain O-methylation | -7.2 | 2 | 0 |
| DTH-003 | C-terminal ethyl ester | -8.1 | 3 | 0 |
| DTH-004 | N-benzoylation | -8.5 | 4 | 0 |
Advanced Research Applications and Methodological Contributions
DL-Threonine Hydroxamate as a Biochemical Probe for Enzyme Characterization
The hydroxamic acid moiety is a well-established zinc-binding group, making this compound a potent inhibitor of metalloenzymes. unl.ptjournalagent.com This inhibitory action is the basis for its use as a biochemical probe to elucidate the structure, function, and mechanism of these enzymes. Hydroxamic acids can chelate the metal ions, often zinc, present in the active site of enzymes, thereby inactivating them. unl.pt This interaction allows researchers to study the role of the metal ion in catalysis and to map the active site of the enzyme.
While specific kinetic data for this compound is not extensively documented across a wide range of enzymes, the inhibitory properties of amino acid hydroxamates, in general, are well-characterized. For instance, hydroxamates of amino acids are known to be effective inhibitors of aminopeptidases. nih.gov Interestingly, the stereochemistry of the amino acid can play a crucial role in the inhibitory potency. In some cases, the D-isomers of amino acid hydroxamates have been found to be more potent inhibitors than their corresponding L-isomers. nih.gov For example, D-leucine and D-valine hydroxamic acids inhibit Aeromonas aminopeptidase (B13392206) with significantly lower inhibition constants (Ki) than their L-counterparts. nih.gov This suggests that the D-isomer of threonine hydroxamate could also exhibit potent and stereospecific inhibition of certain metalloenzymes.
The following table summarizes the inhibitory effects of some amino acid hydroxamates on various enzymes, providing a basis for the potential applications of this compound as a biochemical probe.
| Enzyme | Inhibitor | Inhibition Constant (Ki) | Reference |
| Aeromonas aminopeptidase | D-Leucine hydroxamic acid | 2 nM | nih.gov |
| Aeromonas aminopeptidase | D-Valine hydroxamic acid | 5 nM | nih.gov |
| Aminopeptidases | Various amino acid hydroxamates | Potent inhibitors | nih.gov |
| Metalloenzymes | Hydroxamic acid derivatives | Broad-spectrum inhibitors | unl.pt |
Development of Assays for Investigating Biological Mechanisms
The ability of this compound to interact with specific enzymes makes it a useful reagent in the development of biochemical assays. These assays can be designed to screen for new enzyme inhibitors, to study enzyme kinetics, or to measure enzyme activity in biological samples. For instance, an assay could be developed where this compound is used as a competitive inhibitor to determine the binding affinity of other potential drug candidates for a target metalloenzyme.
A notable application of hydroxamate-based compounds is in the development of affinity-based labeling probes for metalloproteases. nih.gov This approach utilizes a probe containing a peptidyl hydroxamate group for zinc binding, a fluorescent reporter tag, and a photolabile group. nih.gov Upon binding to the active site of a metalloprotease, the photolabile group can be activated by light to form a covalent bond with the enzyme. nih.gov The fluorescent tag then allows for the detection and identification of the labeled enzyme. nih.gov By varying the amino acid residue in the peptidyl hydroxamate, probes with different specificities can be created to profile the activity of various metalloproteases in complex biological mixtures. nih.gov this compound could be incorporated into such probes to target metalloproteases with a preference for threonine residues at the P1 position.
Furthermore, the development of specific and sensitive enzymatic assays for L-threonine determination, such as those using L-threonine 3-dehydrogenase, highlights the importance of threonine derivatives in assay development. nih.gov While not directly using this compound, these methods underscore the potential for creating novel assays based on the specific interactions of threonine analogs.
Application in Pre-clinical In Vivo Studies (Non-Human, Mechanistic Focus)
The application of this compound in pre-clinical in vivo studies is primarily focused on understanding its mechanistic effects on biological processes, rather than on its therapeutic efficacy. The ability of amino acid hydroxamates to inhibit specific enzymes in a living organism allows researchers to investigate the physiological roles of these enzymes.
One area of investigation is the in vivo stabilization of peptides. Many biologically active peptides are rapidly degraded by aminopeptidases in the bloodstream. nih.gov Amino acid hydroxamates have been shown to inhibit these aminopeptidases, thereby increasing the half-life and biological activity of co-administered peptides. nih.gov For example, certain amino acid hydroxamates have been demonstrated to enhance the activity of tetragastrin, a synthetic peptide, by inhibiting its degradation in vivo. nih.gov These studies provide a mechanistic framework for how this compound could potentially modulate the activity of endogenous peptides by protecting them from enzymatic degradation.
While specific in vivo mechanistic studies solely focused on this compound are not abundant in the literature, the known inhibitory effects of hydroxamic acids on enzymes like matrix metalloproteinases (MMPs) and their roles in various pathological processes suggest potential avenues for research. journalagent.com For instance, investigating the effect of this compound on MMP activity in animal models of tissue remodeling or inflammation could provide valuable insights into the roles of these enzymes in disease.
Role in Siderophore Research and Metal Ion Homeostasis (e.g., iron chelation)
One of the most significant roles of the hydroxamate functional group in biology is its involvement in iron chelation. unl.pt Microorganisms and plants produce low-molecular-weight compounds called siderophores to scavenge for ferric iron (Fe³⁺), an essential nutrient, from the environment. unl.ptacs.org Many of these siderophores contain hydroxamate groups that bind to iron with high affinity, forming stable complexes that can be transported into the cell. mdpi.comcwejournal.org
The threonine backbone of this compound provides a structural motif that is found in some naturally occurring siderophores. Recently, a class of threonine-16:0dioic acids with a hydroxamate moiety, named lipothrenins, were discovered. acs.org These compounds, which carry an N-hydroxylated form of threonine, exhibit siderophore activity. acs.org This discovery underscores the importance of the threonine hydroxamate structure in iron binding and transport.
The iron-chelating properties of this compound make it a valuable tool for studying metal ion homeostasis. It can be used in vitro to study the kinetics and thermodynamics of iron binding to proteins and other molecules. mdpi.com Furthermore, its ability to compete for iron can be exploited to investigate the mechanisms of iron uptake and metabolism in cells and organisms. The study of hydroxamate siderophores is also crucial for understanding microbial virulence, as the ability to acquire iron is often a key factor in pathogenicity. researchgate.net
Future Directions and Emerging Research Avenues for Dl Threonine Hydroxamate
Integration with Omics Technologies for Systems-Level Understanding
The advent of "omics" technologies offers a powerful lens through which to view the global biological effects of compounds like DL-Threonine hydroxamate. Moving beyond single-target interactions, these approaches can provide a holistic understanding of the compound's mechanism of action, including on- and off-target effects, and compensatory cellular responses. nih.gov A multi-omics strategy, integrating data from genomics, transcriptomics, proteomics, and metabolomics, can generate a comprehensive molecular snapshot of a biological system's response to the compound. thermofisher.comfrontiersin.org
Transcriptomics: Techniques like RNA-sequencing can reveal changes in gene expression across the entire genome following treatment with this compound. This can help identify entire pathways that are modulated by the compound, offering clues to its broader biological impact and potential new therapeutic targets. nih.gov
Proteomics: By analyzing changes in the levels and post-translational modifications of thousands of proteins, proteomics can directly assess the downstream effects of enzyme inhibition by this compound. This can confirm target engagement and uncover unexpected effects on other proteins and cellular processes. thermofisher.com
Metabolomics: This approach focuses on the global profile of small-molecule metabolites. As enzymes are central to metabolic pathways, metabolomics can provide a functional readout of the biochemical consequences of target inhibition by this compound, potentially identifying biomarkers of response or toxicity. nih.gov
By comparing the multi-omics signature of this compound with databases of signatures from compounds with known mechanisms of action, researchers can rapidly generate hypotheses about its molecular targets and biological functions. nih.gov
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Key Application | Potential Insights |
|---|---|---|
| Transcriptomics | Global gene expression profiling (e.g., RNA-Seq) | Identification of modulated signaling and metabolic pathways; potential off-target gene regulation. |
| Proteomics | Quantitative analysis of protein expression and post-translational modifications | Confirmation of target engagement; discovery of downstream protein-level effects and compensatory mechanisms. |
| Metabolomics | Comprehensive profiling of endogenous small-molecule metabolites | Functional readout of enzymatic inhibition; identification of metabolic vulnerabilities and biomarkers of activity. |
| Integrated Multi-Omics | Combined analysis of data from multiple omics platforms | Systems-level understanding of the compound's mechanism of action; prediction of novel targets and synergistic drug combinations. thermofisher.comfrontiersin.org |
Exploration of Novel Biological Targets and Pathways
While hydroxamic acids are renowned as inhibitors of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), the chemical space they can explore is vast. acs.orgresearchgate.net The unique stereochemistry and functional groups of the threonine scaffold in this compound provide a template for discovering inhibitors of other, less-explored biological targets.
Future research will likely focus on screening this compound and its derivatives against diverse enzyme families. Given the hydroxamate moiety's affinity for metal ions, other metalloenzymes are prime candidates. researchgate.net These could include:
Leukotriene A4 Hydrolase: An enzyme involved in inflammatory pathways.
Peptide Deformylases: Essential enzymes in bacteria, representing a target for novel antibiotics.
Ureases: Implicated in infections by pathogens like Helicobacter pylori. researchgate.net
Lipoxygenases and Cyclooxygenases: Key enzymes in the production of inflammatory mediators. researchgate.net
Beyond metalloenzymes, the threonine portion of the molecule could be modified to interact with non-metal-containing active sites. The discovery of lipothrenins, natural products containing a threonine-hydroxamate linked to a fatty acid, highlights the potential for novel structures and activities, such as siderophore activity for iron chelation. acs.orgnih.gov This opens avenues for developing this compound-based agents for infectious diseases where iron acquisition is critical. acs.org
Design of Multi-Targeting Agents Based on the this compound Scaffold
The complexity of diseases like cancer and neurodegenerative disorders often necessitates hitting multiple biological targets simultaneously. nih.gov The this compound scaffold is an attractive starting point for designing multi-target agents. The hydroxamate group can serve as a "warhead" to inhibit a primary metalloenzyme target (e.g., an HDAC involved in cancer), while the rest of the molecule can be elaborated to interact with a second, distinct target. science.gov
For instance, in Alzheimer's disease, a strategy could involve designing a molecule where the hydroxamate group inhibits HDAC6, while a different part of the molecule, derived from the threonine backbone, is designed to prevent the aggregation of β-amyloid peptides. nih.gov This dual-action approach could offer synergistic therapeutic benefits. The design process involves creating libraries of derivatives where the linker and cap groups are systematically varied to optimize activity against both targets. nih.govnih.gov
Table 2: Potential Strategies for Multi-Targeting Agents
| Disease Area | Primary Target (via Hydroxamate) | Potential Secondary Target | Rationale |
|---|---|---|---|
| Cancer | Histone Deacetylases (HDACs) | Kinases, Topoisomerases | Combine epigenetic modulation with inhibition of cell proliferation or DNA replication pathways. researchgate.net |
| Alzheimer's Disease | HDAC6 | Beta-secretase (BACE1), β-amyloid aggregation | Address both epigenetic dysregulation and the formation of amyloid plaques. nih.gov |
| Inflammatory Diseases | Matrix Metalloproteinases (MMPs) | Cyclooxygenase-2 (COX-2) | Simultaneously reduce tissue degradation and prostaglandin-mediated inflammation. researchgate.net |
| Infectious Diseases | Bacterial Peptide Deformylase | Dihydrofolate Reductase | Inhibit two distinct and essential pathways in a pathogen to increase efficacy and reduce resistance. |
Advanced Methodological Development for Studying this compound Interactions
A deeper understanding of how this compound interacts with its biological targets is crucial for rational drug design. Future research will increasingly rely on advanced computational and biophysical methods to elucidate these interactions at an atomic level.
Computational Modeling: Techniques like molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) methods can provide invaluable insights.
Molecular Docking can predict the preferred binding orientation of this compound within an enzyme's active site.
MD Simulations can model the dynamic behavior of the inhibitor-enzyme complex over time, revealing key interactions and conformational changes.
QM/MM Approaches allow for a highly accurate analysis of the chemical reactions and electronic transformations that occur during enzyme inhibition, particularly the interaction between the hydroxamate's zinc-binding group and the catalytic metal ion.
Biophysical Techniques: Methods such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of this compound bound to its target proteins. This structural information is the gold standard for understanding binding modes and is essential for structure-based drug design.
Novel Assay Development: The development of more sensitive and high-throughput biochemical and cell-based assays will be critical for screening derivative libraries and characterizing the selectivity and potency of new compounds. This includes methods for identifying isomeric amino acid residues, which could be important for distinguishing the activity of different stereoisomers of threonine hydroxamate. epfl.ch
The synergy between these advanced methods will accelerate the discovery cycle, enabling researchers to more efficiently design, synthesize, and test new this compound derivatives with improved potency, selectivity, and novel mechanisms of action.
Q & A
Q. What are the established methods for synthesizing DL-threonine hydroxamate, and how do reaction conditions influence stereochemical outcomes?
this compound is synthesized via copper-catalyzed cycloaddition reactions involving isocyanides or through α-isocyanoacetamide intermediates. For example, Saegusa et al. (1971) demonstrated that copper catalysts facilitate the formation of Δ2-oxazoline intermediates, which can be hydrolyzed to yield hydroxamate derivatives . Reaction parameters such as temperature (optimized at 25–40°C), pH (maintained at 7–9), and solvent polarity (e.g., aqueous ethanol) critically influence diastereoselectivity and yield. Post-synthesis purification often employs column chromatography or recrystallization to isolate enantiomers .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC) resolve stereochemistry and confirm hydroxamate functional groups. For instance, ¹³C-NMR peaks at 170–175 ppm indicate carbonyl groups in hydroxamates .
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity. A solvent system of ethyl acetate/methanol/water (6:2:1) provides clear separation of this compound from byproducts .
- Polarimetry: Measures optical rotation to distinguish enantiomers (e.g., L- vs. D-threonine hydroxamate) during crystallization .
Q. How is this compound applied in microbial physiology studies, particularly in amino acid starvation experiments?
this compound acts as a competitive inhibitor of threonyl-tRNA synthetase, inducing threonine starvation in bacterial models like Bacillus subtilis. In prototrophic strains, adding 600 µg/mL of this compound to M9 minimal medium halts growth at mid-log phase (OD₆₀₀ = 0.3–0.4), enabling studies on stress response pathways (e.g., stringent response) . β-Galactosidase assays under these conditions quantify transcriptional regulation of amino acid biosynthesis genes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported hydroxamate content data across plant or microbial studies?
Discrepancies often arise from organ-specific hydroxamate accumulation (e.g., roots vs. leaves) or hybrid-specific biosynthesis in plants. Standardized protocols include:
- Tissue-Specific Sampling: Separate organs before extraction to avoid averaging artifacts .
- Quantitative NMR or LC-MS/MS: Use isotopically labeled internal standards (e.g., ¹⁵N-hydroxamate) for absolute quantification .
- Strain Validation: Confirm microbial strain auxotrophy and genetic background to control for endogenous hydroxamate production .
Q. What experimental designs optimize the preferential crystallization of this compound enantiomers?
Preferential crystallization requires seeding with enantiopure crystals (L- or D-threonine) in supersaturated racemic solutions. Key parameters:
- Optical Rotation Monitoring: Track enantiomeric excess in real time using polarimetry (e.g., set point at +15° for D-enantiomer dominance) .
- Phase Diagram Guidance: Use solubility data to determine temperature and solvent composition (e.g., water/ethanol mixtures) that favor crystal growth of the target enantiomer .
- Cyclic Additions: Add racemic this compound during crystallization to maintain supersaturation and prolong yield .
Q. How do advanced spectroscopic methods (e.g., 2D-NMR, X-ray crystallography) address challenges in hydroxamate conformational analysis?
- 2D-NMR (NOESY, ROESY): Resolves pH-dependent conformational equilibria. For hydroxamates, intramolecular hydrogen bonding between the hydroxamate -NH-O and carbonyl groups stabilizes specific conformers, detectable via cross-peaks in NOESY spectra .
- X-ray Crystallography: Provides absolute stereochemical assignments but requires high-quality single crystals. This compound’s hygroscopic nature necessitates rapid data collection under cryogenic conditions (100 K) .
Q. What strategies integrate this compound into systems biology or multi-omics studies?
- Transcriptomics: Pair starvation assays (Question 3) with RNA-seq to map amino acid biosynthesis regulons (e.g., ilv operon in B. subtilis) .
- Metabolomics: Use stable isotope tracing (¹³C-labeled glucose) to quantify flux through threonine metabolic pathways under hydroxamate-induced stress .
- Structural Proteomics: Apply BLAST/PSI-BLAST to identify homologs of threonyl-tRNA synthetase across species, predicting conserved binding sites for hydroxamate inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
